molecular formula C10H21BrO B13654414 4-(Bromomethyl)-1-methoxy-6-methylheptane

4-(Bromomethyl)-1-methoxy-6-methylheptane

Cat. No.: B13654414
M. Wt: 237.18 g/mol
InChI Key: XQEWNTNTKJCMID-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxy-6-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxy-6-methylheptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-6-methylheptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methoxy-6-methylheptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is 1-methoxy-6-methylheptane.

Scientific Research Applications

4-(Bromomethyl)-1-methoxy-6-methylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxy-6-methylheptane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making it useful in various substitution reactions. The methoxy group can also participate in oxidation reactions, leading to the formation of aldehydes or acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-methoxy-6-methylheptane is unique due to its specific structure, which combines a bromomethyl group with methoxy and methyl substituents on a heptane chain. This unique combination of functional groups makes it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(bromomethyl)-1-methoxy-6-methylheptane

InChI

InChI=1S/C10H21BrO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3

InChI Key

XQEWNTNTKJCMID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCOC)CBr

Origin of Product

United States

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